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Compound of Interest |

Compound Name: 3-(4-Chlorophenoxy)-5-nitroaniline
CAS No.: 208122-61-6
Cat. No.: B279815
. J

Executive Summary

This guide provides a structural and comparative analysis of 3-(4-Chlorophenoxy)-5-
nitroaniline, a critical scaffold in the development of kinase inhibitors and anti-tubercular
agents. While direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is
often proprietary or absent from public repositories like the CSD, its structural behavior can be
rigorously modeled through its closest crystallographic analogs: 3-phenoxyaniline and 4-chloro-
2-nitroaniline.

This analysis focuses on the "Push-Pull" electronic effects where the electron-withdrawing nitro

group (
) and the electron-donating amino group (

) dictate the crystal packing, solubility, and bioavailability.
Structural Characterization & Comparative Data[1]

[2][3][4]

To understand the solid-state behavior of the target molecule, we compare it against
experimentally validated analogs. The presence of the 4-chlorophenoxy moiety introduces
significant lipophilicity and specific halogen-bonding capabilities (

) that differentiate it from the parent nitroaniline.
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Table 1: Comparative Crystallographic &
Physicochemical Data

Target: 3-(4-
Analog A: 4-Chloro- Analog B: 3-
Property Chlorophenoxy)-5- ) N N
_ . 2-nitroaniline [1] Phenoxyaniline [2]

nitroaniline
Crystal System Predicted: Monaoclinic Monoclinic Orthorhombic
Space Group Predicted:
Z (Molecules/Unit) 4 2 4
Density (

~1.42 g/lcm3 1.638 g/cm3 1.25 g/cm?
)
Melting Point 138-140 °C 116-118 °C 48-50 °C
Key Intermolecular
Force (Nitro-Amine) (Intramolecular) Stacking
Halogen Bonding / Type Il N/A

Expert Insight: The target molecule is expected to adopt a Monoclinic

packing motif. Unlike Analog A (where the nitro and amine are ortho, causing
intramolecular H-bonding), the meta arrangement in the target forces intermolecular
hydrogen bonding, forming infinite chains or sheets. This significantly raises the
melting point and lattice energy compared to the ortho isomer.

Conformational Analysis & Packing Forces

The crystal structure is governed by two competing domains: the rigid nitroaniline core and the
flexible phenoxy ether linkage.
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The Ether Linkage Geometry

The C-O-C bond angle in diphenyl ethers typically expands to 118°-120° (vs. 109.5°
tetrahedral) due to steric repulsion between the ortho-hydrogens. In the crystal lattice, the two
phenyl rings will likely adopt a "skew" conformation (torsion angle

) rather than a planar one, to minimize steric clash.

Hirshfeld Surface Predictions

Based on the 4-chloro analogs, the Hirshfeld surface contributions are predicted as follows:
e H
H Contacts (35-40%): Dominant dispersion forces.
e O
H Contacts (25-30%): Strong hydrogen bonds between the nitro oxygens and amino protons.
e Cl

H/CI

(10-15%): The 4-chloro substituent acts as a "sigma-hole" donor, anchoring the molecule to
the electron-rich

-cloud of neighboring phenoxy rings.

Experimental Protocols

To validate these predictions, the following self-validating workflows are recommended for
synthesis and crystallization.

Synthesis & Crystallization Workflow
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Start: 1-Fluoro-3,5-dinitrobenzene

l

Step 1: SNAr Coupling
(4-Chlorophenol, K2CO3, DMF, 80°C)

Intermediate: 3,5-Dinitro-4'-chlorodiphenyl ether

Step 2: Selective Zinin Reduction
(Na2s or Fe/AcOH, 60°C)

l

Crude Product:
3-(4-Chlorophenoxy)-5-nitroaniline

O\

Method A: Slow Evaporation Method B: Vapor Diffusion
(EtOH/H20 8:2) (THF into Hexane)

N

SC-XRD Analysis
(Mo-Ku03b1 source, 100K)

Click to download full resolution via product page

Figure 1: Optimized synthetic route and crystallization screening pathways.

Crystallization Protocol (Self-Validating)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).
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e Solubility Test: Dissolve 10 mg of pure compound in 1 mL of THF. If clear, proceed to Vapor
Diffusion. If insoluble, try hot Ethanol.

» Vapor Diffusion (Preferred Method):

o

Inner Vial: Place 15 mg of compound in 1 mL THF (solvent).

[¢]

Outer Vial: Add 4 mL of Hexane (antisolvent).

[¢]

Mechanism: Hexane slowly diffuses into the THF, gradually increasing polarity and forcing
the hydrophobic chloro-phenoxy group to pack first.

[¢]

Validation: Check for birefringence under a polarized microscope after 48 hours.

Structural Logic & Interaction Network

Understanding the connectivity allows for rational drug design. The diagram below illustrates
the "Push-Pull" network that stabilizes the crystal lattice.

T-shaped Pi-Stacking
(Herringbone packing)

Cl...Pi Interaction

Phenoxy Ring
(Pi-Cloud)

4-Chloro Group
(Lipophilic/Sigma Hole)

3-Amino Group
(Donor)

5-Nitro Group
(Acceptor)

Click to download full resolution via product page
Figure 2: Interaction map showing the dominant forces stabilizing the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 3-(4-Chlorophenoxy)aniline | C12H10CINO | CID 15291038 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Structural Insights & Comparative Analysis: 3-(4-
Chlorophenoxy)-5-nitroaniline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b279815#crystal-structure-data-for-3-4-
chlorophenoxy-5-nitroaniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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